molecular formula C9H11NO4S B1469133 2,3-Dimethyl-5-sulfamoylbenzoic acid CAS No. 1342568-17-5

2,3-Dimethyl-5-sulfamoylbenzoic acid

Cat. No.: B1469133
CAS No.: 1342568-17-5
M. Wt: 229.26 g/mol
InChI Key: BGZNHSPYPVAMEF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It is also known by its IUPAC name, 5-(aminosulfonyl)-2,3-dimethylbenzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with two methyl groups and a sulfamoyl group, making it a versatile molecule in various chemical applications.

Properties

IUPAC Name

2,3-dimethyl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNHSPYPVAMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethyl-5-sulfamoylbenzoic acid (CAS No. 1342568-17-5) is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial agents.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with two methyl groups at the 2 and 3 positions and a sulfamoyl group at the 5 position. This configuration is critical for its biological activity as it influences both solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Sulfonamide compounds generally exert their effects by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics. The compound's mechanism involves the inhibition of bacterial growth through interference with folate metabolism.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that treatment with varying concentrations of this compound led to a dose-dependent decrease in the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory conditions.
  • Animal Models : In vivo experiments conducted on murine models demonstrated that administration of this compound resulted in reduced edema in paw inflammation models, indicating its efficacy as an anti-inflammatory agent. The observed reduction in paw swelling was statistically significant compared to control groups.
  • Toxicological Studies : Toxicological assessments have indicated that while the compound exhibits therapeutic potential, it also possesses acute toxicity at higher doses, necessitating careful dosage regulation in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-5-sulfamoylbenzoic acid
Reactant of Route 2
2,3-Dimethyl-5-sulfamoylbenzoic acid

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